molecular formula C10H14F2LiN2O2 B12420287 Seletracetam (lithium)

Seletracetam (lithium)

Cat. No.: B12420287
M. Wt: 239.2 g/mol
InChI Key: HJQBNXXVSPVJMF-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Racetam Family of Compounds

Seletracetam (B1680945) belongs to the racetam class of drugs, which are characterized by a shared pyrrolidone nucleus. wikipedia.org This family includes a variety of compounds, some of which are explored for their nootropic (cognitive-enhancing) effects, while others, like Seletracetam, are investigated for their anticonvulsant properties. wikipedia.org Structurally, it is an analog of levetiracetam (B1674943), another prominent member of the racetam family known for its use in epilepsy treatment. wikipedia.orgresearchgate.net However, Seletracetam was designed to have a higher affinity for its molecular target compared to levetiracetam. researchgate.netportico.org

While sharing a core structure with other racetams, Seletracetam's specific modifications, such as the difluoroethenyl group, contribute to its distinct pharmacological profile. wikipedia.org Unlike some racetams that are thought to modulate glutamate (B1630785) receptors, the primary mechanism of anticonvulsant racetams like Seletracetam is centered on their interaction with the Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A). wikipedia.orgpatsnap.com

Historical Perspective of Seletracetam Research Trajectory

The development of Seletracetam was driven by the aim to create a more potent and effective anticonvulsant than its predecessor, levetiracetam. wikipedia.org UCB Pharmaceuticals spearheaded its development, identifying Seletracetam (UCB 44212) as a promising candidate due to its high binding affinity for SV2A. nih.govportico.org

Initial preclinical studies in animal models of epilepsy showed that Seletracetam had potent seizure-suppressing activity. wikipedia.orgnih.gov These promising early results led to its progression into clinical trials. portico.org Phase I studies in healthy volunteers indicated that the compound had favorable pharmacokinetic properties and was generally well-tolerated. nih.govaesnet.org Subsequently, Phase II trials were initiated to assess its efficacy as an add-on therapy for patients with refractory partial-onset seizures. portico.org

Despite showing some promising efficacy in these early clinical phases, the development of Seletracetam was ultimately halted. wikipedia.org In 2010, the focus of research and development shifted towards another compound, brivaracetam (B1667798). invivochem.com

Fundamental Scientific Significance of Synaptic Vesicle Glycoprotein 2A (SV2A) Modulators

The study of SV2A modulators like Seletracetam has been pivotal in advancing the understanding of synaptic function and epilepsy. SV2A is a protein found in the membranes of synaptic vesicles, which are responsible for storing and releasing neurotransmitters. patsnap.comnih.gov It plays a crucial role in the regulation of neurotransmitter release, a fundamental process in neuronal communication. patsnap.comnih.gov

The mechanism by which SV2A modulators exert their effects is distinct from many traditional antiepileptic drugs that typically target ion channels or neurotransmitter receptors. patsnap.com Instead, these compounds bind specifically to the SV2A protein. patsnap.com It is believed that this binding modulates the function of SV2A, leading to a stabilization of neurotransmitter release and a reduction in the neuronal hyperexcitability that characterizes seizures. patsnap.comdrugbank.com The correlation between the binding affinity of racetam analogues to SV2A and their anticonvulsant potency in animal models underscores the importance of this protein as a therapeutic target. wikipedia.org

The investigation of SV2A and its modulators continues to be an active area of research, with potential implications for other neurological and psychiatric conditions beyond epilepsy. patsnap.comnih.gov Understanding the precise molecular interactions between compounds like Seletracetam and SV2A provides a foundation for the rational design of new therapies with improved efficacy and specificity.

Detailed Research Findings

Chemical Properties of Seletracetam

PropertyValue
IUPAC Name(2S)-2-[(4R)-4-(2,2-Difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanamide
CAS Number357336-74-4
Molecular FormulaC10H14F2N2O2
Molar Mass232.23 g/mol

Source: wikipedia.org

Preclinical and Clinical Research Highlights

Research AreaKey Finding
SV2A Binding Affinity Seletracetam exhibits a 10-fold higher affinity for SV2A compared to levetiracetam. researchgate.netportico.org
Mechanism of Action Primarily acts as a high-affinity ligand for the synaptic vesicle glycoprotein 2A (SV2A). wikipedia.orgdrugbank.com It has also been shown to inhibit high-voltage-activated N-type calcium channels. wikipedia.orgdrugbank.com
Preclinical Efficacy Demonstrated potent seizure suppression in various animal models of acquired and genetic epilepsy. wikipedia.orgnih.gov
Pharmacokinetics In human studies, Seletracetam showed rapid oral absorption (>90% bioavailability) and a plasma half-life of approximately 8 hours. nih.govnih.gov
Clinical Development Advanced to Phase II clinical trials for refractory partial-onset seizures before its development was halted. wikipedia.orgportico.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14F2LiN2O2

Molecular Weight

239.2 g/mol

InChI

InChI=1S/C10H14F2N2O2.Li/c1-2-7(10(13)16)14-5-6(3-8(11)12)4-9(14)15;/h3,6-7H,2,4-5H2,1H3,(H2,13,16);/t6-,7+;/m1./s1

InChI Key

HJQBNXXVSPVJMF-HHQFNNIRSA-N

Isomeric SMILES

[Li].CC[C@@H](C(=O)N)N1C[C@@H](CC1=O)C=C(F)F

Canonical SMILES

[Li].CCC(C(=O)N)N1CC(CC1=O)C=C(F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivations of Seletracetam

Retrosynthetic Analysis of Seletracetam (B1680945) Pathways

A retrosynthetic analysis of Seletracetam identifies key bond disconnections to simplify the molecule into readily available starting materials. The primary disconnections are:

Amide Bond: The final butanamide group can be formed from a corresponding carboxylic acid precursor. This disconnection simplifies the target to (2S)-2-[(4R)-4-(2,2-Difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanoic acid.

N-C Bond of the Pyrrolidone Ring: The bond between the pyrrolidone nitrogen and the butanoic acid side chain is another logical point for disconnection. This breaks the molecule into two key fragments: a chiral 4-(2,2-difluoroethenyl)pyrrolidin-2-one intermediate and a chiral 2-bromobutanoic acid derivative.

This two-fragment approach is a common strategy for related racetam compounds and allows for the separate, controlled synthesis of each chiral component before their final coupling. researchgate.netresearchgate.netresearchgate.net An alternative, more convergent strategy involves the construction of the substituted pyrrolidone ring with the side chain precursor already attached to the nitrogen atom, as seen in certain cyclization reactions. nus.edu.sg

Key Precursors and Intermediate Synthesis

The synthesis of Seletracetam hinges on the efficient and stereocontrolled preparation of its core intermediates.

The pyrrolidone ring is the central scaffold of Seletracetam and other racetams. mdpi.commappingignorance.org Synthetic strategies can be broadly categorized into two approaches: modification of a pre-existing chiral ring or de novo synthesis from acyclic precursors. mdpi.com

A modern and highly efficient method involves a nickel-catalyzed defluorinative asymmetric cyclization. nus.edu.sg This reaction utilizes fluoroalkyl-substituted 1,6-enynes as starting materials to construct the 4-substituted 2-pyrrolidone ring in a single, highly enantioselective step. This method is particularly advantageous as it can establish the crucial C4-stereocenter with high fidelity while simultaneously forming the core heterocyclic structure. nus.edu.sg Other methods for forming pyrrolidone rings include the partial reduction of cyclic imides or the oxidation of cyclic amines. researchgate.net

Seletracetam possesses two stereocenters, at the C4 position of the pyrrolidone ring (R configuration) and the C2 position of the butanamide side chain (S configuration). Achieving the correct (4R, 2S) stereochemistry is critical.

Strategies to achieve this include:

Asymmetric Catalysis: As mentioned, nickel-catalyzed cyclization provides a direct route to the chiral pyrrolidone core with high enantiomeric excess (90–99% ee). nus.edu.sg

Chiral Resolution: In many syntheses of related compounds like Brivaracetam (B1667798), racemic intermediates are prepared and then separated. This can be achieved via chiral chromatography or enzymatic resolution. google.com For example, a patent describes the use of a protease from Bacillus licheniformis to selectively hydrolyze the desired ester from a racemic mixture of diastereomers. google.com This enzymatic process allows for the isolation of the desired (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl] butanoic acid with high chiral purity. google.com

The introduction of the gem-difluorovinyl group at the C4 position is a defining feature of Seletracetam's structure. This moiety is known to significantly influence the molecule's properties. wikipedia.orgnih.gov

A documented method for installing this group involves a Wittig-type reaction on a ketone precursor. portico.org Specifically, a 4-oxo-pyrrolidine intermediate is treated with dibromodifluoromethane (CF₂Br₂) and a reducing phosphine, such as tris(dimethylamino)phosphine ((Me₂N)₃P), to generate the corresponding 2,2-difluoroethenyl group. portico.org

Alternative modern approaches to forming gem-difluoro olefins include palladium-catalyzed C-H functionalization reactions using fluorinated diazoalkanes, which proceed via a β-fluoride elimination step. nih.gov The development of methods for converting functional groups like alcohols or epoxides into gem-difluoroolefins or related fluorinated structures is an active area of research. researchgate.netsciencedaily.com

Chiral Synthesis and Stereoisomeric Control

The absolute and relative configuration of the stereocenters significantly impacts the biological activity of chiral molecules. researchgate.net Therefore, rigorous control over stereoisomer formation is paramount in the synthesis of Seletracetam.

Achieving high diastereoisomeric purity requires either a highly stereoselective synthesis or an efficient purification method to separate the desired (4R, 2S) diastereomer from others.

Enzymatic resolution has proven to be a powerful tool for this purpose in the synthesis of structurally similar compounds. A patented process for a key Brivaracetam intermediate, which can be adapted conceptually, demonstrates this principle. google.com In this process, a racemic mixture of methyl esters, (2RS)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl] butyric acid methyl ester, is subjected to hydrolysis by a protease. The enzyme selectively acts on the (2S) ester, converting it to the corresponding carboxylic acid, while leaving the unwanted (2R) ester largely unreacted. google.com

The desired carboxylic acid can then be separated from the unreacted ester. This method has been shown to produce the final acid intermediate with high chemical and chiral purity, as detailed in the table below. google.com

Table 1: Results of Enzymatic Resolution for a Key Racetam Intermediate

Parameter Value Reference
Starting Material (2RS)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl] butyric acid methyl ester google.com
Enzyme Protease from Bacillus licheniformis google.com
Product (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl] butanoic acid google.com
Yield 80.5% google.com
Chemical Purity (HPLC) 99.3% google.com

This level of purity is essential for the final steps of the synthesis, which typically involve amidation of the carboxylic acid to yield the final Seletracetam molecule. researchgate.net

Enantioselective Synthetic Approaches

The synthesis of Seletracetam, (2S)-2-[(4R)-4-(2,2-Difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanamide, requires precise control over its stereochemistry, as its biological activity is highly dependent on the specific configuration of its two chiral centers. The high-affinity, stereospecific binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A) necessitates an enantiomerically pure compound. wikipedia.orgresearchgate.net Therefore, enantioselective synthetic strategies are critical in its production. These approaches are designed to selectively produce the desired (2S, 4R) isomer, avoiding the formation of other stereoisomers that may be inactive or have different pharmacological profiles.

Methodologies for the enantioselective synthesis of chiral γ-lactams, the core structure of Seletracetam, are an active area of research. researchgate.net Strategies often involve the use of chiral catalysts or auxiliaries to direct the formation of the desired stereocenters. For instance, palladium-catalyzed enantioselective cyclization of N-allyl-substituted propiolamides represents an efficient pathway to synthesize chiral γ-lactams that possess a quaternary stereogenic center. researchgate.net While specific patented syntheses for Seletracetam exist, the broader field of asymmetric synthesis of substituted pyrrolidones provides the foundational chemistry for its production, ensuring the correct spatial arrangement of the ethyl group at the C2 position of the butanamide side chain and the difluoroethenyl group at the C4 position of the pyrrolidone ring. researchgate.net

Derivatization Strategies and Analog Synthesis

Seletracetam itself is the result of extensive derivatization and analog synthesis programs aimed at improving upon the properties of earlier racetam compounds like Levetiracetam (B1674943). wikipedia.orgnih.gov Such research, often guided by structure-activity relationship (SAR) studies, explores how modifying different parts of the parent molecule affects its binding affinity, potency, and pharmacokinetic properties. The goal is to identify new chemical entities with enhanced therapeutic profiles. The development of Seletracetam and its analogs focuses on three primary areas of the molecule: the pyrrolidone nucleus, the amide nitrogen atom, and the introduction of fluorine atoms.

The pyrrolidone ring is a key structural feature of the racetam class of compounds and a primary target for modification. The C4 position of this nucleus has been identified as a critical site for derivatization to enhance potency and affinity for the SV2A protein. Seletracetam is a direct example of such a modification, being a derivative of Levetiracetam. nih.gov The key structural difference lies at the C4 position of the pyrrolidone ring.

CompoundC4-SubstituentRelative SV2A Affinity
LevetiracetamHydrogenBaseline
Brivaracetamn-Propyl group~10x higher than Levetiracetam
Seletracetam (2,2-Difluoroethenyl) group ~10x higher than Levetiracetam researchgate.net

This targeted modification demonstrates that introducing specific substituents at the C4 position can significantly modulate the pharmacological activity of the compound. The development of Brivaracetam, with a 4-n-propyl group, and Seletracetam, with a 4-(2,2-difluoroethenyl) group, highlights the success of this strategy in producing next-generation SV2A ligands with higher affinity than the parent compound, Levetiracetam. researchgate.netnih.gov

Structure-activity relationship (SAR) studies have indicated that the amide nitrogen atom on the butanamide side chain is a crucial locus for anticonvulsant activity. wikipedia.org Modifications at or near this position can significantly influence the compound's efficacy. The chemical environment surrounding this nitrogen atom is believed to be important for the molecule's interaction with its biological target. While late-stage skeletal editing techniques, such as the single-atom deletion of nitrogen from secondary amines using anomeric amide reagents, represent a powerful tool for modifying molecular skeletons, research on Seletracetam has focused more on the influence of nearby functional groups rather than direct modification of the amide itself. nih.govresearchgate.net The potency of Seletracetam is enhanced by the presence of electronegative functional groups in proximity to the amide nitrogen, a finding that guides the synthesis of new analogs. wikipedia.org

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity. Seletracetam is a prominent example of a fluorinated analog, specifically a difluorovinyl derivative of Levetiracetam. nih.gov

SAR studies have confirmed that the potent anticonvulsant activity associated with the amide nitrogen is further enhanced by the presence of nearby electronegative groups. wikipedia.org The difluoro group on the ethenyl substituent at the C4 position of the pyrrolidone ring in Seletracetam serves this purpose. This fluorination leads to a significant increase in binding affinity for SV2A compared to its non-fluorinated predecessor, Levetiracetam. researchgate.netnih.gov The development of efficient methods for synthesizing gem-difluoroolefins is therefore of significant interest in the production of Seletracetam and related analogs. researchgate.net

Solid-State Forms and Co-crystallization Research of Seletracetam

The solid-state form of an active pharmaceutical ingredient (API) can profoundly impact its physical and chemical properties, including solubility, stability, and bioavailability. Crystal engineering techniques, such as the formation of co-crystals, are employed to optimize these properties. An ionic co-crystal (ICC) is a multicomponent material formed from a salt and a neutral molecule or another ionic compound. nih.gov This approach is being explored to create new solid forms of existing drugs with improved therapeutic characteristics. scienceopen.com

While specific research on Seletracetam-lithium co-crystals is not publicly documented, extensive work on the related racetam compound, piracetam, provides a strong proof-of-concept for the formation of ionic co-crystals between racetams and lithium salts. researchgate.net Lithium is a therapeutic agent used in psychiatry, and combining it with a neurologically active compound like a racetam in a single crystalline entity is an area of active investigation. researchgate.net

In studies with piracetam, ionic co-crystals were successfully formed with lithium chloride (LiCl) and lithium bromide (LiBr) through mechanochemical methods (kneading or grinding) and crystallization from solution. researchgate.netrsc.org These methods yield new solid phases with distinct physicochemical properties compared to the individual components.

Summary of Piracetam-Lithium Ionic Co-crystal Formation

Co-crystal Method of Preparation Resulting Form Characterization Techniques
PIR·LiCl·2H₂O Kneading, Crystallization Dihydrated Ionic Co-crystal Single Crystal X-ray Diffraction, TGA, DSC

Data derived from studies on piracetam. rsc.org

These studies demonstrate that the hygroscopic nature of lithium salts can facilitate the solvent-free mechanochemical formation of co-crystals. rsc.org The resulting ionic co-crystals, such as PIR·LiCl·2H₂O, exhibit unique thermal properties and crystal structures. This crystal engineering approach could theoretically be applied to Seletracetam to create a novel single-entity "co-drug" that combines the properties of Seletracetam with the therapeutic effects of the lithium ion, potentially offering a new therapeutic strategy. scienceopen.comresearchgate.net

Co-crystallization with Divalent Metal Salts (e.g., Mg²⁺, Ca²⁺)

The modification of the physicochemical properties of active pharmaceutical ingredients (APIs) is a critical aspect of drug development. One advanced technique to achieve this is the formation of ionic co-crystals. Research has demonstrated that the antiepileptic drug Seletracetam (SEL) can undergo co-crystallization with divalent metal salts, specifically magnesium chloride (MgCl₂) and calcium chloride (CaCl₂) rsc.org. This process yields novel ionic co-crystals with altered material properties compared to the pure drug rsc.org.

The synthesis of these co-crystals has been successfully achieved through both mechanochemical and solution-based methodologies rsc.org.

Mechanochemical Synthesis: This solid-state method involves grinding the solid Seletracetam with the respective inorganic salt (MgCl₂ or CaCl₂). This technique avoids the use of bulk solvents and relies on mechanical force to initiate the chemical reaction and formation of the co-crystal structure.

Solution-Based Synthesis: This method involves dissolving Seletracetam and the divalent metal salt in a suitable solvent, followed by crystallization. The choice of solvent is crucial for obtaining high-quality crystals suitable for analysis nih.gov.

Through these methods, two specific ionic co-crystals of Seletracetam have been synthesized and characterized:

[Mg(SEL)₂(H₂O)₂]Cl₂

[Ca(SEL)₂(H₂O)₂]Cl₂

In these structures, the metal cation (Mg²⁺ or Ca²⁺) is coordinated with two molecules of Seletracetam and two water molecules, with the chloride ions balancing the charge. The formation of these well-defined, stable crystalline structures is a key outcome of the co-crystallization process rsc.org.

Impact of Co-crystallization on Material Science Aspects for Research Samples

The formation of ionic co-crystals between Seletracetam and divalent metal salts (MgCl₂ and CaCl₂) results in significant modifications to the material's physicochemical properties. These changes are crucial for understanding the behavior of research samples in terms of stability, handling, and dissolution characteristics. The primary impacts observed are on the melting point and hygroscopicity rsc.org. Co-crystallization can enhance properties like stability, dissolution rate, and solubility without altering the chemical structure of the API nih.gov.

Melting Point: The melting point of a crystalline solid is an indicator of its lattice strength and stability ijper.org. The co-crystals of Seletracetam exhibit distinct thermal profiles compared to the parent compound. The process of co-crystallization often results in a new melting point that is different from either of the starting components, indicating the formation of a new, unique crystalline phase researchgate.net.

Hygroscopicity: Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter for pharmaceutical solids as it can affect stability, powder flow, and formulation integrity. The study of Seletracetam co-crystals showed a change in hygroscopic behavior. By forming ionic co-crystals with inorganic salts, it is possible to create materials with improved stability against humidity compared to the original API rsc.org.

The table below summarizes the observed changes in the physicochemical properties of Seletracetam upon co-crystallization with MgCl₂ and CaCl₂.

CompoundMelting Point (°C)Hygroscopicity Profile
Seletracetam (SEL)Data not specified in sourceData not specified in source
[Mg(SEL)₂(H₂O)₂]Cl₂Changed relative to pure drugImproved relative to pure drug
[Ca(SEL)₂(H₂O)₂]Cl₂Changed relative to pure drugImproved relative to pure drug

This table is based on findings that co-crystallization of Seletracetam with MgCl₂ and CaCl₂ leads to changed or improved physicochemical properties, such as melting point and hygroscopicity, with respect to the pure drug rsc.org.

These modifications highlight the potential of co-crystallization as a strategy in crystal engineering to tailor the material properties of APIs like Seletracetam for research and development purposes rsc.orgnih.gov. By altering these fundamental properties, researchers can obtain solid forms with more desirable characteristics for handling, formulation, and stability studies.

Molecular and Cellular Mechanisms of Action of Seletracetam Preclinical Focus

Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A) Binding and Modulation

The principal molecular target for Seletracetam (B1680945) is the synaptic vesicle glycoprotein 2A (SV2A), an integral membrane protein found in the synaptic vesicles of neurons. drugbank.comnih.gov The interaction with this protein is a key component of the compound's anticonvulsant activity. nih.gov

Seletracetam binds to SV2A in a selective and stereospecific manner. drugbank.comresearchgate.net This binding is characterized by high affinity, which is a crucial factor in its pharmacological potency. wikipedia.orgresearchgate.net Studies have demonstrated a direct correlation between the binding affinity of levetiracetam (B1674943) analogues, including Seletracetam, to SV2A and their efficacy in preventing seizures in animal models. wikipedia.orgresearchgate.net The specific and high-affinity nature of this interaction suggests that SV2A is the primary site of action for Seletracetam's antiepileptic effects. nih.govnih.gov

SV2A is a protein component of synaptic vesicles that plays a significant role in regulating the release of neurotransmitters. researchgate.netnih.gov It is involved in the process of synaptic vesicle exocytosis, which is the mechanism by which neurons release neurotransmitters into the synapse. drugbank.comresearchgate.net SV2A is believed to assist in coordinating this process, potentially acting as a calcium regulator in the presynaptic terminal. drugbank.com By modulating the function of SV2A, Seletracetam is thought to interfere with synaptic vesicle exocytosis and restore the neuron's ability to regulate neurotransmitter release, thereby reducing excessive or hypersynchronized neuronal activity that can lead to seizures. drugbank.comwikipedia.org While the precise function of SV2A is still under investigation, its importance is highlighted by the observation that mice lacking SV2A exhibit a severe seizure phenotype. nih.govneupsykey.com

Seletracetam is distinguished from other SV2A ligands by its particularly high binding affinity. researchgate.net Research indicates that Seletracetam binds to SV2A with an affinity approximately 10 times greater than that of Levetiracetam. researchgate.netprobechem.com Computational docking studies corroborate these experimental findings, showing a higher calculated binding affinity for Seletracetam compared to Levetiracetam. frontiersin.orgnih.gov This enhanced affinity is believed to contribute to its potent anticonvulsant properties. researchgate.net

CompoundRelative Binding Affinity to SV2AReference
Seletracetam (SEL)High (~10-fold higher than Levetiracetam) researchgate.netprobechem.com
Levetiracetam (LEV)Moderate (Baseline for comparison) researchgate.netprobechem.com
Brivaracetam (B1667798) (BRIV)Very High (Higher than Seletracetam) frontiersin.org

Ion Channel Modulation by Seletracetam

Preclinical studies have shown that Seletracetam inhibits high-voltage-activated (HVA) calcium currents in pyramidal neurons. drugbank.comnih.govresearchgate.net Epileptic discharges are associated with sustained membrane depolarization, leading to a significant influx of calcium. drugbank.com By reducing HVA calcium currents, Seletracetam effectively limits this influx of Ca²⁺. wikipedia.orgnih.gov This action helps to block the abnormal fluctuations in membrane potential that occur during epileptic events. drugbank.com In in vitro slice models, Seletracetam significantly reduced the duration of paroxysmal depolarization shifts (PDSs) and the associated rise in intracellular calcium concentration. probechem.comnih.govresearchgate.net

Parameter MeasuredIC₅₀ Value (Seletracetam)Reference
Duration of Paroxysmal Depolarization Shifts (PDSs)241.0 ± 21.7 nM nih.gov
Number of Action Potentials per PDS82.7 ± 9.7 nM nih.gov
Intracellular Ca²⁺ Rise During PDSs345.0 ± 15.0 nM nih.gov

The inhibitory effect of Seletracetam on HVA calcium currents demonstrates a degree of specificity. drugbank.comnih.gov The effect is primarily targeted at N-type calcium channels. drugbank.comwikipedia.orgnih.gov This was demonstrated in studies where the inhibitory action of Seletracetam was mimicked by ω-conotoxin GVIA, a known blocker of N-type channels. nih.govresearchgate.net A lesser effect on Q-type channels was also observed. nih.govresearchgate.net Importantly, the drug does not appear to modulate low-voltage-activated T-type calcium currents, distinguishing its mechanism from some other antiepileptic drugs. researchgate.net This selective blockade of N-type calcium channels contributes to the reduction of neuronal hyperexcitability and neurotransmitter release without affecting normal neuronal signaling mediated by other channel types. drugbank.comwikipedia.org

Non-Interaction with T-Type Calcium Channels

Preclinical research indicates that the mechanism of action for Seletracetam does not involve direct modulation of low-voltage-activated T-type calcium channels researchgate.net. While the compound is known to reduce high-voltage-activated calcium currents, its activity is distinct from antiepileptic drugs that function by targeting T-type channels researchgate.netnih.gov. This specificity highlights a targeted mechanism of action, differentiating it from broader-spectrum calcium channel blockers.

Lack of Significant Effect on NMDA, AMPA, GABA, Glycine, or Kainic Acid Receptors

In vitro studies have demonstrated that Seletracetam does not bind to or have a significant functional effect on a wide array of central nervous system receptors, including NMDA, AMPA, and Kainic acid receptors researchgate.net. Furthermore, its mechanism is not associated with the modulation of the GABAergic system researchgate.netnih.gov. While it is reported to be largely inactive at most neurotransmitter receptors, some research has noted a degree of selectivity towards glycine receptors researchgate.net.

Absence of Modulation of Voltage-Gated Na⁺ or K⁺ Currents

The primary mechanism of Seletracetam is not dependent on the modulation of voltage-gated sodium (Na⁺) or potassium (K⁺) currents researchgate.netnih.gov. Unlike many traditional antiepileptic drugs that stabilize neuronal membranes by interacting with these ion channels, Seletracetam's effects are attributed to its specific binding to the synaptic vesicle protein 2A (SV2A) researchgate.netnih.gov. This distinction underscores its novel mode of action in modulating neuronal excitability.

Modulation of Presynaptic Neurotransmitter Release Dynamics

Seletracetam's primary therapeutic action is centered on its ability to modulate the release of neurotransmitters from presynaptic terminals. It binds with high affinity and selectivity to the synaptic vesicle protein 2A (SV2A), a key protein in the regulation of synaptic vesicle exocytosis researchgate.netnih.govdrugbank.com. By interacting with SV2A, Seletracetam influences the dynamics of neurotransmitter release, particularly during periods of high neuronal activity.

Modification of Presynaptic Release Rates

Seletracetam interferes with synaptic vesicle exocytosis and the subsequent release of neurotransmitters researchgate.netdrugbank.com. Its binding to SV2A is thought to restore the protein's normal function in regulating neurotransmitter release, thereby reducing excessive neuronal activity drugbank.com. This modulation leads to a decrease in the probability of neurotransmitter release, an effect that is particularly pronounced at synapses experiencing high-frequency firing nih.govfrontiersin.org. This mechanism allows Seletracetam to selectively dampen hyperexcitable neuronal circuits without affecting normal synaptic transmission nih.gov.

Time-, Frequency-, and Concentration-Dependent Effects on Synaptic Responses

The modulatory effects of Seletracetam on synaptic responses are highly dependent on several factors, including the concentration of the drug, the duration of exposure, and the frequency of neuronal firing nih.gov.

Concentration-Dependent: In vitro studies using hippocampal slices have shown that the effects of Seletracetam are dose-dependent, with concentrations between 3-30μM proving effective nih.gov.

Time-Dependent: The drug's action is not immediate and requires a sufficient loading period to exert its effect. For instance, a 3-hour incubation period with Seletracetam was shown to be effective, whereas a 30-minute exposure was not, suggesting the drug needs to enter recycling synaptic vesicles to access its binding site on SV2A nih.gov.

Frequency-Dependent: The inhibitory effect of Seletracetam is most prominent during sustained, high-frequency neuronal activity nih.gov. In experimental models, its effect was observed in slices loaded during prolonged stimulation at 1Hz, but not at a higher frequency of 10Hz, indicating a complex relationship between stimulation frequency and drug efficacy nih.gov. This frequency-dependent action allows the drug to preferentially target and suppress the hypersynchronized neuronal firing characteristic of seizures drugbank.comneupsykey.com.

ParameterCondition TestedObserved Effect on Synaptic TransmissionSource
Concentration 3-30μM in hippocampal slicesDose-dependent decrease in the amplitude of excitatory synaptic potentials during high-frequency stimulation. nih.gov
Incubation Time 30 minutes vs. 3 hoursNo significant effect after 30 minutes; significant enhancement of synaptic depression after 3 hours. nih.gov
Stimulation Frequency Prolonged 1Hz vs. 10Hz stimulation during drug loadingEffect was observed in slices loaded during 1Hz stimulation, but not during 10Hz stimulation. nih.gov

Enhancement of Short-Term Depression in Vitro Models

A key aspect of Seletracetam's mechanism is its ability to enhance short-term synaptic depression nih.govnih.gov. Short-term depression is a form of synaptic plasticity where the postsynaptic response to a train of presynaptic action potentials progressively weakens. In hippocampal slice preparations, incubation with Seletracetam caused the relative amplitude of field excitatory synaptic potentials to decrease more significantly over the course of a high-frequency stimulus train compared to control conditions nih.gov. This enhancement of synaptic depression is frequency- and dose-dependent and is consistent with a mechanism that involves the drug entering recycling synaptic vesicles to bind with SV2A nih.gov. By augmenting this natural braking mechanism, Seletracetam effectively reduces sustained high-frequency neurotransmission, which is a hallmark of epileptic activity.

Downstream Intracellular Signaling Pathways

Preclinical research into the molecular and cellular mechanisms of Seletracetam (also known as ucb 44212) indicates that its primary interaction with the synaptic vesicle glycoprotein 2A (SV2A) predominantly influences presynaptic processes, with the most immediate and significant downstream effect being the modulation of intracellular calcium ion (Ca2+) concentrations. The direct impact on classical intracellular signaling cascades involving protein kinases and gene expression has not been extensively detailed in available studies. The principal downstream consequences of Seletracetam's binding to SV2A are centered on the regulation of neurotransmitter release and neuronal excitability through its influence on ion channel function.

The binding of Seletracetam to SV2A, a key protein in the regulation of synaptic vesicle exocytosis, is thought to restore normal neurotransmitter release in states of neuronal hyperexcitability drugbank.com. This modulation is a critical aspect of its anticonvulsant properties. A significant body of research highlights that a major downstream effect of this interaction is the inhibition of high-voltage-activated (HVA) calcium currents drugbank.comresearchgate.net.

Specifically, studies have demonstrated that Seletracetam blocks N-type calcium channels in pyramidal neurons drugbank.com. This action leads to a reduction in the influx of calcium into the neuron, thereby decreasing the intracellular calcium concentration drugbank.com. This is particularly relevant during the sustained membrane depolarization that occurs during seizure activity, which typically causes a significant and prolonged rise in intracellular calcium drugbank.com. By mitigating this calcium influx, Seletracetam helps to block the abnormal fluctuations in membrane potential that characterize epileptic discharges drugbank.com.

In vitro studies have quantified the potent effects of Seletracetam on neuronal activity. For instance, in rat cortical neurons, Seletracetam was shown to significantly reduce the duration of paroxysmal depolarization shifts (PDSs), a cellular correlate of epileptic activity, with an IC50 of 241.0 +/- 21.7 nM. It also decreased the number of action potentials per PDS with an IC50 of 82.7 +/- 9.7 nM. Crucially, Seletracetam substantially diminished the rise in intracellular Ca2+ concentration that accompanies these PDSs by up to 75% of control values, with an IC50 of 345.0 +/- 15.0 nM. The inhibitory effect on HVA Ca2+ currents was mimicked by specific blockers of N-type and, to a lesser extent, Q-type calcium channels, further pinpointing the downstream targets of Seletracetam's action.

The following table summarizes key preclinical findings related to the downstream effects of Seletracetam:

Experimental ModelKey FindingQuantitative Data (IC50)Reference
Rat Cortical SlicesReduction in the duration of paroxysmal depolarization shifts (PDSs)241.0 +/- 21.7 nM
Rat Cortical SlicesDecrease in the number of action potentials per PDS82.7 +/- 9.7 nM
Rat Cortical SlicesReduction in the rise of intracellular Ca2+ concentration during PDSs345.0 +/- 15.0 nM
Pyramidal NeuronsInhibition of high-voltage-activated Ca2+ currents (HVACCs)Not specified drugbank.com

It is important to note that while the modulation of intracellular calcium is a well-documented downstream effect of Seletracetam, the subsequent signaling cascades that may be influenced by these changes in calcium homeostasis are not yet fully elucidated. Calcium is a ubiquitous second messenger that can influence a multitude of intracellular pathways, including those involving calmodulin, protein kinases, and gene transcription. However, current preclinical data on Seletracetam has primarily focused on its immediate impact on the machinery of neurotransmission rather than these longer-term signaling events.

Preclinical Pharmacological Investigations of Seletracetam

Pharmacodynamics in Isolated Biological Systems

The pharmacodynamic properties of seletracetam (B1680945) have been characterized through a series of in vitro studies to elucidate its effects on neuronal function at the molecular and cellular levels. These investigations have focused on its interaction with its primary target, SV2A, and the subsequent modulation of neuronal electrophysiology and synaptic activity.

Seletracetam exhibits a high affinity for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). In vitro binding assays have demonstrated that seletracetam's affinity for SV2A is approximately 10 times higher than that of its structural analog, levetiracetam (B1674943). Computational docking and molecular dynamics simulation studies have been employed to investigate the binding energies of several racetam compounds to SV2A. These in silico models support the experimental findings, showing a more favorable Gibbs free energy of binding (ΔG) for seletracetam compared to levetiracetam, indicating a stronger interaction with the SV2A target. The binding affinity pattern observed in these studies is consistent with experimental data.

Table 1: Comparative Binding Affinity of Racetam Compounds to SV2A (In Silico Data)
CompoundGibbs Free Energy of Binding (ΔG in Kcal/mol)Relative Affinity Pattern
UCB-30889-8.82Highest
Brivaracetam (B1667798)-7.50High
Seletracetam-6.90Moderate
Levetiracetam-5.26Lowest

The functional consequences of seletracetam's binding to SV2A have been explored through electrophysiological recordings in neuronal preparations. In studies using rat cortical slices, seletracetam has been shown to modulate epileptiform activity. Specifically, it reduces the duration of paroxysmal depolarization shifts (PDSs), which are cellular correlates of epileptic discharges, and decreases the number of action potentials fired during these events. researchgate.netnih.gov This inhibitory effect is dose-dependent. researchgate.net

Furthermore, seletracetam has been found to inhibit high-voltage-activated (HVA) Ca2+ currents in acutely dissociated pyramidal neurons. researchgate.netnih.gov This action is significant as excessive calcium influx is a key factor in neuronal hyperexcitability. The compound preferentially targets N-type and, to a lesser extent, Q-type calcium channels. researchgate.netnih.gov The reduction in calcium entry also leads to a decrease in the intracellular calcium concentration ([Ca2+]i) rise that accompanies PDSs. researchgate.netnih.gov In contrast to its effects on calcium channels, seletracetam does not appear to directly affect currents gated by NMDA, AMPA, GABA, glycine, or kainic acid at concentrations up to 100 µM.

Table 2: Inhibitory Effects of Seletracetam on Epileptiform Activity in Rat Cortical Neurons
ParameterIC₅₀ (nM)
PDS Duration241.0 ± 21.7
Action Potentials per PDS82.7 ± 9.7
[Ca²⁺]i Rise During PDS345.0 ± 15.0
High-Voltage Activated Ca²⁺ Currents (HVACCs)271.0 ± 2.1

Investigations using hippocampal brain slices have revealed that seletracetam can modulate synaptic plasticity. Specifically, it enhances short-term depression (STD), a form of synaptic plasticity where the postsynaptic response diminishes during a train of high-frequency stimuli. nih.govdaneshyari.com This effect is both frequency- and dose-dependent, observed at concentrations between 3-30µM. nih.govdaneshyari.com The enhancement of STD by seletracetam is contingent upon the drug entering recycling synaptic vesicles, a process that requires a sufficient incubation period (e.g., 3 hours) and ongoing synaptic activity. nih.govdaneshyari.com This mechanism is consistent with its binding to the intravesicular domain of SV2A. Further experiments visualizing synaptic vesicle turnover showed that seletracetam slows the mobilization and release of vesicles during prolonged stimulation. nih.gov

In Vivo Animal Models for Studying Seletracetam Effects

Seletracetam has demonstrated potent anticonvulsant properties across a broad spectrum of in vivo animal models, encompassing both acquired and genetic forms of epilepsy. researchgate.netnih.govnih.govnih.govdrugbank.com These models are crucial for evaluating the efficacy and characterizing the profile of potential antiepileptic drugs before clinical investigation.

Models of acquired epilepsy simulate seizures that develop as a result of a specific event or insult to the brain, such as injury or repeated stimulation. Kindling is a widely used method to induce a state of acquired epilepsy, where repeated application of an initially subconvulsive electrical or chemical stimulus leads to a persistent increase in seizure susceptibility and the eventual elicitation of full-blown seizures. nih.govnih.gov

Seletracetam has shown potent anti-seizure activity in various kindling models, which are often used to represent partial-onset seizures. nih.gov Specifically, its efficacy has been demonstrated in:

Amygdala-kindled rats: In this model, Seletracetam was found to increase the generalized seizure threshold current, decrease the duration of the after-discharge, and reduce the severity of seizures. nih.gov

Hippocampal kindled rats: The compound effectively protects against seizures in this model as well. portico.org

Corneal kindled mice: This model serves as an alternative to depth-electrode kindling and is used to screen for drugs effective against secondarily generalized motor seizures. researchgate.netnih.gov Seletracetam displays good anticonvulsant activity in this model. researchgate.net

Genetic epilepsy models involve animal strains that have a predetermined, inherited predisposition to seizures. These models are invaluable for studying the underlying genetic and molecular mechanisms of epilepsy and for testing drugs against specific seizure types, such as generalized or absence seizures. frontiersin.orgmdpi.com

Seletracetam has proven to be highly effective in several key models of genetic epilepsy:

Audiogenic seizure-susceptible mice: These mice experience seizures in response to loud auditory stimuli. Seletracetam demonstrates potent seizure protection in this model of reflex epilepsy. nih.govportico.orgnih.gov

Genetic Absence Epilepsy Rats from Strasbourg (GAERS): This inbred rat strain is a well-validated and highly predictive model for human absence epilepsy, characterized by spontaneous spike-and-wave discharges (SWDs) on the electroencephalogram (EEG). nih.govwikipedia.orgsynapcell.complos.org Seletracetam is effective against the spike-wave discharges observed in GAERS rats. researchgate.netnih.gov

Corneal Kindling: The corneal kindling model in mice involves the repeated application of a low-level electrical stimulus to the cornea, which progressively leads to the development of more severe seizures. nih.govnih.gov It is considered a robust model for screening compounds against partial epilepsy with secondary generalization. researchgate.netnih.gov Seletracetam has shown significant efficacy in this model, highlighting its potential as a broad-spectrum anticonvulsant. researchgate.netportico.org

Genetic Absence Epilepsy Rat of Strasbourg (GAERS): The GAERS model is a gold standard for studying absence epilepsy. synapcell.com These rats exhibit spontaneous, recurrent, generalized non-convulsive seizures that are behaviorally and electrophysiologically similar to typical absence seizures in humans. nih.govwikipedia.org The hallmark of these seizures is the presence of bilateral, synchronous spike-and-wave discharges on the EEG. nih.govplos.org Seletracetam effectively suppresses these characteristic SWDs, demonstrating its potential utility in the treatment of generalized absence seizures. nih.govportico.org

Table 1: Potency of Seletracetam in Specific Animal Models of Epilepsy
Animal ModelEpilepsy Type RepresentedED₅₀ (mg/kg, i.p.)
Corneally Kindled MicePartial with Secondary Generalization0.31
Audiogenic Seizure-Prone MiceGeneralized (Reflex)0.17
GAERSGeneralized (Absence)0.15

Data sourced from: portico.org

The primary method for assessing neural network activity and the efficacy of antiepileptic compounds in vivo is electroencephalography (EEG). frontiersin.org EEG recordings from the scalp or directly from the brain allow for the real-time detection and characterization of normal and abnormal electrical activity, including seizure-related events like spike-and-wave discharges and after-discharges. nih.govfrontiersin.org

In preclinical studies of Seletracetam, EEG has been instrumental in quantifying its effects. In the GAERS model, for instance, treatment with Seletracetam leads to a dose-dependent suppression of the spontaneous spike-and-wave discharges that characterize absence seizures. nih.govnih.gov Similarly, in kindling models, EEG is used to measure the after-discharge threshold and duration, providing objective measures of the drug's ability to suppress seizure activity at its focal origin and prevent its spread. nih.gov Another specialized in vivo model used to assess neural network activity is the photosensitivity model in patients with epilepsy, where intermittent photic stimulation (IPS) is used to provoke a photoparoxysmal EEG response (PPR). nih.govaesnet.org Seletracetam has been shown to be highly potent in reducing or completely abolishing this PPR. aesnet.orgnih.gov

Alongside efficacy, the assessment of central nervous system (CNS) tolerability is a critical component of preclinical drug evaluation. These investigations aim to identify potential neurological side effects. A standard method for this is the rotarod test, which assesses motor coordination and balance in rodents. A drug's effect in this test is quantified by the TD₅₀, the dose at which 50% of the animals exhibit motor impairment.

Studies have shown that Seletracetam possesses a very high CNS tolerability in animal models. researchgate.netnih.govnih.govnih.gov In both kindled rats and GAERS rats, its tolerability was found to be markedly superior to that of Levetiracetam and other antiepileptic drugs. nih.gov The wide margin between the effective doses (ED₅₀) for seizure protection and the doses causing motor impairment (TD₅₀) indicates a favorable therapeutic index in these preclinical models.

Table 2: CNS Tolerability of Seletracetam in Animal Models (Rotarod Test)
Animal ModelTD₅₀ (mg/kg, i.p.)
Corneally Kindled Rats325
GAERS449

Data sourced from: portico.org

Structure Activity Relationship Sar Studies of Seletracetam and Analogs

Racetam Core Structure Modifications and Their Impact on Activity

Systematic investigations into the pyrrolidone acetamide (B32628) scaffold, the foundational structure of this class of compounds, have revealed that specific modifications are crucial for potent antiepileptic activity. The integrity of the 2-oxopyrrolidine ring itself is a key determinant of efficacy. researchgate.netnih.gov

Conversely, substitutions at other positions on the ring are generally detrimental to activity. Modifications at the 3 or 5 positions of the lactam ring have been shown to decrease the binding affinity for SV2A. researchgate.netnih.gov This highlights the specific and sensitive nature of the interaction between the racetam compound and its binding site.

Table 1: Impact of Pyrrolidone Ring Substitution on SV2A Affinity
CompoundSubstitution at 4-PositionRelative SV2A Affinity (Compared to Levetiracetam)
Levetiracetam (B1674943)None1x
Brivaracetam (B1667798)(4R)-propyl~10x higher
Seletracetam (B1680945)(4R)-2,2-difluoroethenyl~10x higher

The 2-oxopyrrolidine ring is the preferred scaffold for high-affinity SV2A ligands, proving superior to piperidine (B6355638) analogues or acyclic structures. researchgate.netnih.gov Within this ring, the specific arrangement and chemical nature of each position are critical.

Position 1: The side chain attached at this position, containing the crucial carboxamide group, is essential. The (S)-configuration of the α-ethyl group on this side chain is preferred for optimal activity. researchgate.netnih.govmdpi.com

Position 2: The oxygen atom of the 2-oxo group is vital for maintaining high binding affinity. mdpi.com

Position 3 & 5: As mentioned, these positions show low tolerance for substitution, with modifications leading to a decrease in affinity. researchgate.netnih.govmdpi.com

Position 4: This position is amenable to substitution with small hydrophobic groups, which can significantly increase potency. researchgate.netnih.govmdpi.com The introduction of the difluoroethenyl group in Seletracetam at this position is a prime example of successful optimization. researchgate.net

Functional Group Contributions to Pharmacological Activity

Beyond the core ring structure, specific functional groups play indispensable roles in the molecule's interaction with its biological target.

The carboxamide moiety on the acetamide side chain is absolutely essential for binding affinity to SV2A. researchgate.netnih.gov SAR studies that involved replacing the carboxamide with other functional groups like carboxylic acids, nitriles, or thioamides resulted in a loss of activity. mdpi.com This underscores the importance of the hydrogen bonding capabilities and the specific electronic and steric properties of the amide group for the ligand-receptor interaction. mdpi.comnih.gov The presence of this side-chain amide group is a defining feature of potent newer anticonvulsants in this class, including Levetiracetam, Brivaracetam, and Seletracetam. nih.gov

The introduction of the 2,2-difluoroethenyl group at the 4-position is the defining structural feature of Seletracetam. researchgate.net The inclusion of fluorine atoms in drug design is a common strategy to enhance metabolic stability and modulate physicochemical properties. nih.gov The high electronegativity of fluorine can influence the molecule's electronic distribution, conformation, and binding interactions. In the case of Seletracetam, the di-fluoro group contributes to its high affinity for SV2A and potent activity. researchgate.net While the precise mechanism is complex, fluorine substitution can block sites of metabolic oxidation, thereby increasing the drug's half-life and effectiveness. nih.gov

Stereochemical Influences on Binding Affinity and Efficacy

Stereochemistry is a critical factor in the pharmacological activity of racetam analogs. The specific three-dimensional arrangement of atoms dictates how the molecule fits into its binding site on the SV2A protein.

The (S)-configuration at the chiral center of the α-ethyl-acetamide side chain is a strict requirement for high efficacy. researchgate.netnih.gov The corresponding (R)-enantiomer is significantly less active, demonstrating the stereospecificity of the SV2A binding pocket. core.ac.uk

Furthermore, the stereochemistry of substitutions on the pyrrolidone ring itself is crucial. The enhanced potency of Brivaracetam and Seletracetam is conferred by substitutions at the 4-position with a specific (R)-configuration. nih.govresearchgate.net This indicates that the binding pocket of SV2A has a distinct topographical and stereochemical preference, and only molecules with the correct spatial arrangement of substituents can achieve optimal binding and, consequently, high potency.

Table 2: Stereochemical Requirements for High Affinity
PositionOptimal StereoconfigurationExample Compound
α-position of acetamide side chain(S)Levetiracetam, Brivaracetam, Seletracetam
4-position of pyrrolidone ring(R)Brivaracetam, Seletracetam

Chiral Centers and Their Role in SV2A Interaction

Seletracetam possesses two chiral centers that are critical for its high-affinity binding to SV2A: one at the α-position of the butanamide side chain and another at the 4-position of the 2-oxopyrrolidone ring. The specific stereochemistry at these centers dictates the molecule's three-dimensional conformation, which in turn governs its ability to fit precisely into the SV2A binding pocket.

The butanamide side chain of seletracetam has the (S)-configuration. This stereochemistry is a fundamental requirement for high-affinity binding to SV2A. Studies on related racetam compounds, such as levetiracetam, have unequivocally demonstrated the importance of this (S)-enantiomer. The corresponding (R)-enantiomer of levetiracetam, known as ucb L060, exhibits significantly lower affinity for SV2A, highlighting the strict stereoselectivity of the binding site for this part of the molecule. nih.gov This suggests that the spatial orientation of the ethyl group and the amide functionality of the butanamide side chain is crucial for optimal interaction with amino acid residues within the SV2A binding pocket.

Stereospecificity of Seletracetam Binding

The binding of seletracetam to SV2A is highly stereospecific, a direct consequence of the defined chirality at its two stereocenters. The precise three-dimensional arrangement of the molecule is essential for its recognition by the SV2A binding site. Any deviation from the correct stereoisomer results in a dramatic loss of binding affinity.

The interaction is primarily driven by the (S)-configuration of the butanamide side chain, a feature shared with other high-affinity SV2A ligands. The (R)-configuration at the 4-position of the pyrrolidone ring further contributes to the high affinity of seletracetam. This stereospecificity implies that the SV2A binding pocket is a well-defined, chiral environment that can distinguish between subtle differences in the spatial arrangement of atoms in potential ligands. The combination of the (2S) and (4R) configurations in seletracetam allows for an optimal fit within this pocket, maximizing the favorable molecular interactions that lead to high-affinity binding.

Comparative SAR with Related Racetam Analogs

The structure-activity relationship of seletracetam can be further understood by comparing it with other racetam analogs that target SV2A. These comparisons reveal the impact of specific structural modifications on binding affinity.

Levetiracetam , the prototypical racetam anticonvulsant, is unsubstituted at the 4-position of the pyrrolidone ring. Its (S)-enantiomer is the active form, demonstrating the fundamental importance of the stereocenter in the butanamide side chain.

Brivaracetam , another high-affinity SV2A ligand, features a propyl group at the (4R)-position of the pyrrolidone ring. Similar to seletracetam, the introduction of a substituent with the (R)-configuration at this position leads to a significant increase in SV2A binding affinity compared to levetiracetam.

The consistent observation that (4R)-substituted analogs like brivaracetam and seletracetam exhibit higher affinity for SV2A than the unsubstituted levetiracetam underscores the importance of this structural modification. The nature of the substituent at the 4-position also influences binding affinity.

A general trend in binding affinity has been observed among these analogs, with a radiolabeled analog, UCB30889 , consistently showing the highest affinity, followed by brivaracetam, then seletracetam, and finally levetiracetam. frontiersin.org This hierarchy highlights the subtle but significant effects of different substituents at the 4-position on the interaction with the SV2A binding site. The difluoroethenyl group of seletracetam, for instance, contributes to a higher affinity than the unsubstituted levetiracetam, but a slightly lower affinity compared to the propyl group of brivaracetam.

CompoundConfiguration at Butanamide Side ChainSubstitution at 4-Position of Pyrrolidone RingRelative SV2A Binding Affinity
Levetiracetam(S)-H+
ucb L060 ((R)-enantiomer of Levetiracetam)(R)-H-
Seletracetam(S)(4R)-CH=CF2+++
Brivaracetam(S)(4R)-CH2CH2CH3++++
UCB30889(S)(4S)-Iodophenyl+++++

Theoretical and Computational Research on Seletracetam

Molecular Modeling and Docking Studies of Seletracetam-SV2A Interactions

The precise interaction between Seletracetam (B1680945) and its molecular target, SV2A, has been a subject of significant computational investigation. Since an experimental crystal structure of SV2A has been historically unavailable, researchers have relied on homology modeling to construct a three-dimensional (3D) representation of the protein. nih.gov These models are typically built using the known structures of related proteins, such as those from the major facilitator superfamily (MFS) of transporters. ox.ac.uk

To refine the initial 3D model and simulate its natural state within a cell membrane, molecular dynamics (MD) simulations are employed. nih.gov In one key study, a model of SV2A was inserted into a simulated POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) membrane and subjected to a 50-nanosecond MD simulation to allow the protein structure to reach a stable equilibrium. nih.gov This process is crucial for creating a more realistic model for subsequent docking studies. nih.gov

Docking simulations are then used to predict the preferred binding pose and affinity of a ligand, such as Seletracetam, to the protein target. These studies have successfully identified a putative binding site for racetam-class drugs within a transmembrane hydrophilic core of the SV2A protein. nih.gov The research indicates that the binding of Seletracetam is governed by a combination of hydrophobic interactions and hydrogen bonds. nih.gov

Key findings from these docking studies have identified specific amino acid residues within SV2A that are critical for racetam binding. nih.gov These include residues located in transmembrane helices 7, 10, and 11. nih.govsemanticscholar.org Mutagenesis studies have further confirmed the importance of these residues in ligand recognition. ox.ac.uk

The computational results for binding affinity consistently align with experimental data, showing a higher affinity for Seletracetam compared to Levetiracetam (B1674943). nih.gov

Table 1: Key Amino Acid Residues in SV2A Interacting with Seletracetam and Other Racetams
ResidueTransmembrane Domain (TM)Role in Binding
T456TM 7Participates in ligand recognition. nih.gov
S665TM 10Important for racetam binding. nih.gov
W666TM 10Contributes to ligand recognition. nih.gov
D670TM 10Mutation to alanine (B10760859) leads to a complete loss of binding, indicating a critical role. nih.govox.ac.uk
L689TM 11Participates in racetam binding within the hydrophilic core. nih.gov

Computational Approaches to Binding Kinetics and Dynamics

Beyond predicting static binding poses, computational methods are increasingly used to explore the kinetics (association and dissociation rates, kon and koff) and dynamics of drug-receptor interactions. uni-heidelberg.de While traditional drug discovery has focused on optimizing binding affinity (Kd), there is growing recognition that a drug's residence time at its target, which is related to the dissociation rate (koff), can be a more critical determinant of its in vivo efficacy. uni-heidelberg.de

Molecular Dynamics (MD) simulations are a primary tool for studying these dynamic processes. By simulating the movement of every atom in the system over time, MD can provide insights into the conformational changes that occur in both the ligand and the protein during the binding and unbinding events. nih.gov For the Seletracetam-SV2A complex, MD simulations were essential for refining the protein's 3D structure to prepare it for realistic docking studies. nih.gov

However, a significant challenge in computational kinetics is the timescale. The spontaneous binding or unbinding of a high-affinity drug like Seletracetam can take microseconds, milliseconds, or even longer. uni-heidelberg.de These timescales are often beyond the reach of conventional, unbiased MD simulations, which are typically limited to nanoseconds or microseconds of simulation time. uni-heidelberg.de

To overcome this, advanced computational techniques are being developed, although their specific application to Seletracetam is not yet widely published. These methods include:

Metadynamics and Umbrella Sampling: These are enhanced sampling techniques that accelerate the exploration of conformational space to simulate rare events like ligand unbinding and calculate the energy barriers associated with them.

Quantitative Structure-Kinetics Relationships (QSKRs): Similar to QSAR (Quantitative Structure-Activity Relationship), QSKR models aim to correlate the structural features of a series of compounds with their kinetic rates. uni-heidelberg.de Methods like COMparative BINding Energy (COMBINE) analysis can be adapted to build predictive models for dissociation rates. uni-heidelberg.de

These computational approaches are vital for understanding how structural modifications to the racetam scaffold might influence not just binding strength but also the duration of the drug's effect at the molecular level.

Predictive Pharmacological Models for Racetam Derivatives

Computational models are extensively used to predict the pharmacological properties of new chemical entities, including derivatives of the racetam family. These in silico models allow for the rapid screening of large virtual libraries of compounds to identify candidates with desirable characteristics before committing to costly and time-consuming chemical synthesis and experimental testing. biointerfaceresearch.com

These predictive models typically fall into several categories:

Virtual Screening and Molecular Docking: This approach involves docking thousands or even millions of virtual compounds into the 3D structure of a target protein, like SV2A. biointerfaceresearch.com The compounds are then ranked based on their predicted binding affinity or "docking score." This method was used to screen approximately 2,500 racetam-like compounds to identify novel potential anticonvulsant agents. biointerfaceresearch.com

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. This model can then be used as a filter to search for new compounds with the correct spatial arrangement of features.

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. biointerfaceresearch.com For racetam derivatives, key predicted properties include blood-brain barrier (BBB) permeability, which is crucial for CNS-acting drugs, as well as potential for mutagenicity, tumorigenicity, and other toxic effects. biointerfaceresearch.com

Table 2: Examples of Predictive Models Applied to Racetam Derivatives
Model TypeApplicationPredicted ParametersReference
Virtual ScreeningIdentification of new SV2A ligands from a database of ~2500 compounds.Binding affinity and pose. biointerfaceresearch.com
Molecular DockingAssessment of binding of novel racetam derivatives to SV2A.Binding energy, interaction types. biointerfaceresearch.comnih.gov
ADMET PredictionEvaluation of drug-likeness and safety profiles of selected candidates.BBB permeability, mutagenicity, tumorigenicity, irritancy. biointerfaceresearch.com
Pharmacological Efficacy PredictionIn silico assessment of potential neuroprotective features.Antianginal, nootropic, antihypoxic, and cytoprotective effects. nih.gov

These predictive models serve as a powerful filtering tool in the early stages of drug discovery, helping to prioritize the synthesis of compounds, like new racetam derivatives, that have a higher probability of success. biointerfaceresearch.comnih.gov

Quantum Chemical Calculations of Seletracetam Electronic Structure

Quantum chemical calculations provide a fundamental understanding of a molecule's properties based on the principles of quantum mechanics. northwestern.edu These methods solve approximations of the Schrödinger equation to determine the electronic structure—the distribution and energy of electrons within the molecule. northwestern.edulsu.edu While specific quantum chemical studies on Seletracetam are not prominent in the literature, the application of these methods to related racetam compounds like Piracetam illustrates their utility. inovatus.es

The primary methods used include:

Ab Initio Methods: These "from first principles" calculations solve the Schrödinger equation without relying on experimental data, making assumptions only to render the complex equations solvable numerically. lsu.edu

Density Functional Theory (DFT): A widely used quantum chemical method that calculates the electronic structure based on the electron density, which is computationally less intensive than traditional ab initio methods for many-electron systems. naturalspublishing.com

By applying these methods to a molecule like Seletracetam, researchers can determine a variety of electronic and structural properties:

Optimized Molecular Geometry: Calculation of the most stable 3D structure, including precise bond lengths and angles. northwestern.edu

Electronic Properties: Determination of the total energy, dipole moment, and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). inovatus.es The HOMO-LUMO gap is an indicator of a molecule's chemical reactivity and stability.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions, including how Seletracetam might interact with residues in the SV2A binding pocket. inovatus.es

Spectroscopic Properties: Theoretical prediction of infrared (IR) spectra, which correspond to the vibrational modes of the molecule's chemical bonds. inovatus.es

For example, a DFT study on Piracetam determined its total energy, dipole moment, and analyzed its electron density, identifying high densities between oxygen and nitrogen atoms. inovatus.es Such calculations could similarly be applied to Seletracetam to provide a detailed picture of its electronic characteristics, offering deeper insights into its reactivity and the nature of its interactions with SV2A.

Advanced Research Methodologies and Techniques Applied to Seletracetam

Radioligand Binding Assays for SV2A Affinity Determination

Radioligand binding assays have been instrumental in characterizing the interaction between Seletracetam (B1680945) and its molecular target, the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). These assays quantify the affinity of a ligand (in this case, Seletracetam or its analogs) for a specific receptor or binding site. The principle involves incubating a radiolabeled ligand with a tissue preparation containing the target protein and then measuring the amount of bound radioactivity.

Seletracetam was identified through its high binding affinity for the SV2A protein. nih.govnih.govresearchgate.netresearchgate.net Studies have consistently shown that Seletracetam binds to SV2A with a significantly higher affinity than its predecessor, Levetiracetam (B1674943), with some reports indicating a 10-fold greater affinity. researchgate.net This high affinity is stereospecific, highlighting a precise interaction with the binding site on the SV2A protein.

A strong correlation has been established between the SV2A binding affinity of Seletracetam and its analogs and their potency in preventing seizures in animal models. nih.gov In silico docking studies have further elucidated the binding interactions, revealing a consensus binding site for racetam ligands within the transmembrane hydrophilic core of SV2A. nih.govfrontiersin.org These computational models are in agreement with experimental binding data, showing a consistent affinity pattern among different racetam compounds. nih.govfrontiersin.org

Binding Affinity Pattern of Racetam Compounds to SV2A from Docking Studies
CompoundRelative Binding Affinity
UCB-30889Highest
Brivaracetam (B1667798)High
SeletracetamHigh
LevetiracetamModerate

Electrophysiological Techniques for Ion Channel Current Measurements (Patch-Clamp)

Patch-clamp electrophysiology is a powerful technique that allows for the measurement of ion channel currents in individual cells. This methodology has been crucial in understanding how Seletracetam modulates neuronal excitability. The technique involves forming a high-resistance seal between a glass micropipette and the cell membrane, allowing for the recording of small ionic currents passing through single or multiple ion channels.

Studies utilizing patch-clamp recordings from acutely dissociated pyramidal neurons have demonstrated that Seletracetam significantly reduces high-voltage activated Ca2+ currents (HVACCs). researchgate.netnih.gov This inhibitory effect is dose-dependent and reversible. researchgate.net Further investigation has suggested that Seletracetam preferentially targets N-type, and to a lesser extent, Q-type calcium channels. researchgate.netnih.gov By inhibiting these channels, Seletracetam can reduce the influx of calcium that is critical for neurotransmitter release and can contribute to neuronal hyperexcitability during epileptic activity.

In in vitro models of epileptic activity, Seletracetam has been shown to significantly reduce the duration of paroxysmal depolarization shifts (PDSs) and the number of action potentials per PDS. researchgate.netnih.gov These effects highlight the compound's ability to dampen excessive neuronal firing.

Inhibitory Effects of Seletracetam on Neuronal Excitability in Rat Cortical Neurons
ParameterIC50 Value (nM)
Duration of Paroxysmal Depolarization Shifts (PDSs)241.0 ± 21.7
Number of Action Potentials per PDS82.7 ± 9.7
Intracellular Ca2+ Rise Accompanying PDSs345.0 ± 15.0
Total High-Voltage Activated Ca2+ Current (HVACC)271.0 ± 2.1

Neurochemical Analysis of Neurotransmitter Release and Metabolism

The binding of Seletracetam to SV2A is thought to modulate the release of neurotransmitters, a key process in synaptic communication. Neurochemical analysis techniques are employed to measure the concentration of neurotransmitters and their metabolites in the brain. These methods can provide insights into how a compound alters the chemical signaling between neurons.

Seletracetam's interaction with SV2A is believed to decrease neurotransmitter release, particularly during periods of high neuronal activity. researchgate.netnih.gov This is consistent with the proposed function of SV2A in the coordination of synaptic vesicle exocytosis. researchgate.net By modulating SV2A function, Seletracetam can produce a frequency-dependent reduction in synaptic transmission. nih.gov This effect is thought to be dependent on the drug entering recycling synaptic vesicles. nih.gov

While direct studies on the specific effects of Seletracetam on the release of excitatory (e.g., glutamate) and inhibitory (e.g., GABA) neurotransmitters are limited, research on the related compound, Levetiracetam, suggests a complex modulatory role. Levetiracetam has been shown to suppress astroglial L-glutamate release under certain conditions. mdpi.com It is hypothesized that Seletracetam, with its higher affinity for SV2A, would have a more potent effect on modulating neurotransmitter release, thereby contributing to its anticonvulsant properties.

Advanced Microscopy and Imaging for Subcellular Localization Studies

Advanced microscopy techniques, such as single-molecule localization microscopy (SMLM), offer the potential to visualize the subcellular localization of drugs and their targets with nanoscale resolution. While specific studies applying these techniques to Seletracetam are not yet available, the known localization of its target, SV2A, provides a framework for how such methodologies could be utilized.

SV2A is an integral membrane protein found on synaptic vesicles. researchgate.net Therefore, it is presumed that Seletracetam exerts its effects at the presynaptic terminal. Advanced imaging could potentially be used to visualize the accumulation of fluorescently labeled Seletracetam within these terminals and its co-localization with SV2A on synaptic vesicles. This would provide direct visual evidence of the drug engaging its target in its native cellular environment.

Proteomic and Transcriptomic Profiling in Response to Seletracetam

Proteomics and transcriptomics are large-scale analytical approaches used to study the complete set of proteins (proteome) and RNA transcripts (transcriptome) in a biological sample. These powerful techniques can reveal broad molecular changes induced by a drug, providing insights into its mechanism of action beyond its primary target.

Currently, there is a lack of published studies that have performed proteomic or transcriptomic profiling in direct response to Seletracetam treatment. However, studies in the broader context of epilepsy have demonstrated the utility of these approaches in identifying differentially expressed proteins and genes associated with the condition. nih.govmedrxiv.orgnih.govmedrxiv.orgmdpi.combiorxiv.org It is plausible that similar methodologies could be applied to neuronal cultures or animal models treated with Seletracetam to identify downstream signaling pathways and cellular processes affected by the drug. This could uncover novel mechanisms contributing to its therapeutic effects and potentially identify biomarkers of treatment response.

In Vivo Microdialysis for Extracellular Neurochemical Monitoring

In vivo microdialysis is a minimally invasive technique used to measure the concentrations of endogenous and exogenous substances in the extracellular fluid of living tissues, including the brain. nih.gov A small, semipermeable probe is implanted into a specific brain region, and a physiological solution is slowly perfused through it. Molecules from the extracellular fluid diffuse across the membrane into the perfusion fluid (dialysate), which is then collected and analyzed.

Although direct in vivo microdialysis studies with Seletracetam have not been reported, this technique has been successfully used to study the pharmacokinetics and neurochemical effects of its analog, Levetiracetam. nih.gov For instance, microdialysis has been used to monitor the extracellular levels of Levetiracetam in different brain regions and to assess its impact on neurotransmitter concentrations, such as a reduction in taurine. nih.gov

Given its utility, in vivo microdialysis represents a valuable tool for future research on Seletracetam. It could be employed to monitor the real-time concentration of Seletracetam in specific brain regions of freely moving animals and to simultaneously measure its effects on the extracellular levels of key neurotransmitters like glutamate (B1630785) and GABA.

Future Directions and Research Gaps in Fundamental Understanding of Seletracetam

Elucidation of Potential Novel Molecular Targets Beyond SV2A and Ca²⁺ Channels

The current understanding of Seletracetam's mechanism of action is largely centered on its high-affinity binding to SV2A, which is approximately ten times higher than that of its predecessor, levetiracetam (B1674943), and its inhibitory effects on high-voltage-activated N-type calcium channels. wikipedia.orgresearchgate.net Studies have indicated that Seletracetam (B1680945) does not seem to significantly affect voltage-gated Na⁺ or K⁺ currents, nor does it substantially bind to other common central nervous system receptors such as those for NMDA, AMPA, GABA, glycine, or kainic acid. wikipedia.org

However, the possibility of other, more subtle molecular interactions cannot be dismissed and represents a significant gap in our knowledge. The broader pharmacology of the structurally related levetiracetam, which has been suggested to involve other molecular targets like the GABAergic system and AMPA receptors, hints at the potential for a more complex mechanism for Seletracetam as well. researchgate.netnih.gov Future research should, therefore, focus on comprehensive screening assays to identify potential secondary or tertiary binding sites.

Key Research Questions:

Does Seletracetam interact with other isoforms of synaptic vesicle proteins (e.g., SV2B, SV2C) and with what affinity?

Are there allosteric modulation effects on other receptors or ion channels that are not detected by simple binding assays? sciety.org

Could Seletracetam interact with intracellular signaling cascades downstream of its primary targets in a novel way?

Advanced techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and unbiased computational docking simulations against a wide array of neuronal proteins could be employed to uncover these potential novel targets. Identifying such targets would be crucial for a complete understanding of its pharmacological profile.

Comprehensive Analysis of Unconventional Mechanisms of Action

Beyond direct receptor or channel binding, there is a need to explore unconventional mechanisms that may contribute to Seletracetam's effects. The precise molecular process by which SV2A binding translates into reduced neurotransmitter release is not fully understood. wikipedia.orgnih.gov It is hypothesized that SV2A is involved in the coordination of synaptic vesicle exocytosis, but the specific step modulated by Seletracetam (e.g., vesicle priming, fusion, or recycling) requires more detailed investigation. researchgate.netnih.gov

Research on levetiracetam suggests a use-dependent mechanism, where the drug's entry into recycling vesicles is required to access its binding site on SV2A, leading to a more pronounced effect in rapidly firing neurons. nih.gov It is plausible that Seletracetam shares this unconventional mechanism. Furthermore, in vitro studies have shown that Seletracetam can enhance short-term synaptic depression, a phenomenon that could contribute to its antiseizure activity by dampening excessive neuronal synchronization. nih.govmedchemexpress.com

Future Research Focus:

Vesicular Trafficking Dynamics: High-resolution live-cell imaging techniques could be used to visualize the effect of Seletracetam on the synaptic vesicle cycle in real-time.

Use-Dependent Action: Electrophysiological studies specifically designed to test frequency- and activity-dependent effects of Seletracetam on synaptic transmission are needed. nih.gov

Modulation of Synaptic Plasticity: Investigating the impact of Seletracetam on long-term potentiation (LTP) and long-term depression (LTD) would provide insights into its effects on network excitability and information processing.

Development of Advanced Preclinical Models for Complex Neurological Phenomena

Seletracetam has demonstrated potent efficacy in models of both acquired and genetic epilepsy, such as corneal and hippocampal kindling in rodents and audiogenic seizures in mice. wikipedia.orgresearchgate.netnih.gov However, it was notably inactive in standard screening tests like the maximal electroshock and pentylenetetrazol-induced seizure models. wikipedia.org This unique profile highlights the limitations of conventional models and underscores the need for more sophisticated preclinical platforms that can better recapitulate the complexity of human epilepsy.

Future research requires the development and utilization of advanced models to probe the potential of Seletracetam in contexts like:

Pharmacoresistant Epilepsy: Utilizing models known to be resistant to conventional antiepileptic drugs to determine if Seletracetam's potent SV2A modulation can overcome these resistance mechanisms.

Epileptogenesis: Employing models where seizures develop over time (e.g., post-status epilepticus models) to investigate whether Seletracetam possesses antiepileptogenic properties, i.e., the ability to prevent or modify the development of epilepsy. nih.gov

Human-Derived Models: Using patient-derived induced pluripotent stem cell (iPSC) models of specific genetic epilepsies or organoid cultures to test efficacy and explore mechanisms in a human-specific context.

These advanced models would provide a more nuanced understanding of Seletracetam's therapeutic potential and the specific epilepsy syndromes where it might be most effective.

Integration of Omics Data for Systems-Level Understanding

To date, research on Seletracetam has largely followed a target-centric approach. A significant gap exists in the systems-level understanding of its biological impact. The integration of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful, unbiased approach to map the global molecular changes induced by Seletracetam in neuronal systems. excelra.com

Potential Omics Applications:

Omics Field Potential Research Application for Seletracetam
Genomics Identification of genetic variants in SV2A or other genes that influence drug sensitivity and response.
Transcriptomics Analysis of gene expression changes in brain tissue following Seletracetam exposure to uncover affected pathways beyond synaptic transmission.
Proteomics Quantification of changes in protein expression and post-translational modifications to identify downstream effectors of SV2A modulation.

| Metabolomics | Profiling of metabolic shifts in neuronal cells or brain tissue to understand the impact on cellular energy and neurotransmitter metabolism. |

By integrating these multi-omics datasets, researchers could construct comprehensive network models of Seletracetam's action, potentially revealing novel mechanisms, identifying biomarkers for patient stratification, and uncovering unexpected polypharmacological effects. excelra.cominternational-pharma.com

Exploration of Seletracetam's Role in Specific Neurobiological Processes Beyond Traditional Antiepileptic Research Contexts

Given its potent modulation of a key protein in synaptic function, the biological effects of Seletracetam may extend beyond seizure suppression. The structural analogue levetiracetam has been investigated for neuroprotective, anti-inflammatory, and antioxidant properties, as well as for potential applications in managing neuropathic pain. researchgate.netnih.gov These areas remain almost entirely unexplored for Seletracetam.

Future Research Avenues:

Neuroprotection: Investigating whether Seletracetam can protect neurons from excitotoxic insults or in models of neurodegenerative diseases where synaptic dysfunction is a key feature.

Neuropathic Pain: Assessing the efficacy of Seletracetam in preclinical models of neuropathic pain, where alterations in central sensitization and synaptic plasticity are core mechanisms.

Cognitive and Behavioral Functions: While structurally similar to nootropic drugs, Seletracetam is not expected to have cognitive-enhancing properties. wikipedia.org However, a thorough investigation into its effects on learning, memory, and anxiety-like behaviors is warranted to fully characterize its neuropharmacological profile.

Exploring these alternative contexts could reveal novel therapeutic applications for Seletracetam and similar SV2A ligands, broadening their potential clinical utility.

Theoretical Underpinnings of Seletracetam's Specificity and Potency

Seletracetam exhibits remarkable potency and specificity for SV2A. wikipedia.org In the human photosensitivity model, it was found to be at least 1,500 times more potent than levetiracetam. nus.edu.sgnih.gov While this is correlated with its higher binding affinity, the precise structural and energetic reasons for this superior interaction are not fully established. wikipedia.org

In silico studies combining homology modeling and molecular dynamics simulations have begun to probe the racetam binding site within SV2A. nih.govox.ac.uk These models suggest that hydrophobic interactions and hydrogen bonds with specific residues (such as D670, W666, S665, T456, and L689) within a transmembrane hydrophilic core are critical for ligand recognition. nih.gov

Future Research Directions:

High-Resolution Structural Biology: Obtaining a high-resolution crystal or cryo-EM structure of SV2A in complex with Seletracetam would be the definitive step to understanding the binding interaction. This would elucidate the precise orientation of the drug and the key intermolecular contacts responsible for its high affinity.

Computational Chemistry: Advanced molecular dynamics simulations and free energy calculations can be used to dissect the energetic contributions of individual residues to the binding affinity and to explain the difference in potency between Seletracetam, levetiracetam, and brivaracetam (B1667798).

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing novel analogues of Seletracetam could further refine the understanding of the pharmacophore and the structural features essential for potent SV2A modulation.

A deep theoretical understanding of its binding could pave the way for the rational design of next-generation SV2A modulators with even more refined pharmacological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.